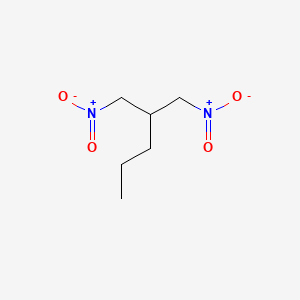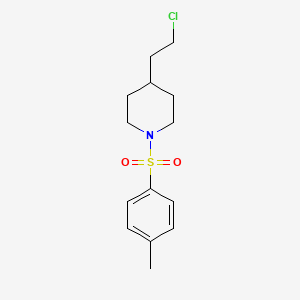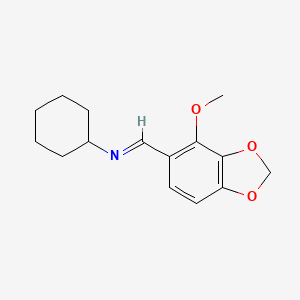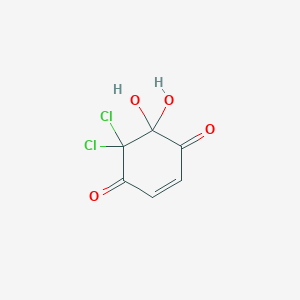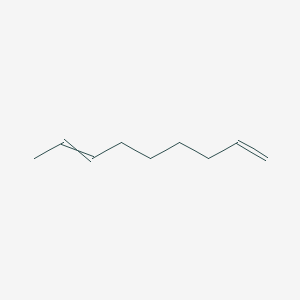
1,7-Nonadiene, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Nonadiene, (Z)- is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The (Z)- configuration indicates that the two hydrogen atoms adjacent to the double bond are on the same side, giving the molecule a specific geometric structure. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Nonadiene, (Z)- can be synthesized through several methods. One common approach involves the use of Gilman reagents (organocuprates), which are useful nucleophiles for forming carbon-carbon bonds . Another method involves the base-induced elimination of HX from an allylic halide .
Industrial Production Methods: Industrial production of 1,7-Nonadiene, (Z)- often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1,7-Nonadiene, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the diene into corresponding epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with organocuprates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Gilman reagents are frequently used for nucleophilic substitution.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
科学的研究の応用
1,7-Nonadiene, (Z)- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: It is used in the manufacture of polymers and other industrial chemicals.
作用機序
The mechanism by which 1,7-Nonadiene, (Z)- exerts its effects involves its ability to participate in various chemical reactions. The double bonds in the molecule make it reactive towards electrophiles and nucleophiles, allowing it to form new carbon-carbon bonds and other functional groups. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
1,3-Butadiene: Another diene with two double bonds, but in a different position.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness: 1,7-Nonadiene, (Z)- is unique due to its specific (Z)- configuration and the position of its double bonds. This gives it distinct reactivity and properties compared to other dienes, making it valuable in specific synthetic applications.
特性
CAS番号 |
92230-16-5 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
nona-1,7-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4,6H,1,5,7-9H2,2H3 |
InChIキー |
POZQPLMVTQPOTQ-UHFFFAOYSA-N |
正規SMILES |
CC=CCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


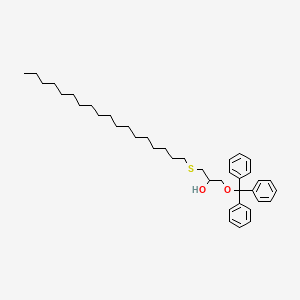
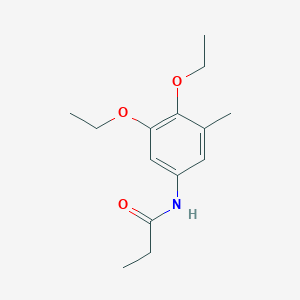
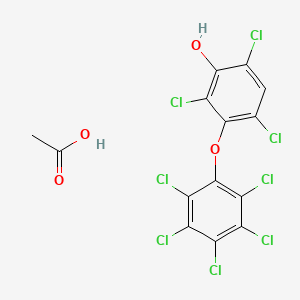
![2,6-Bis[(4-azidophenyl)methyl]-4-methylcyclohexan-1-one](/img/structure/B14363546.png)
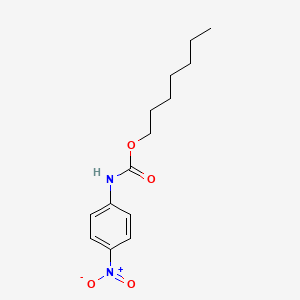
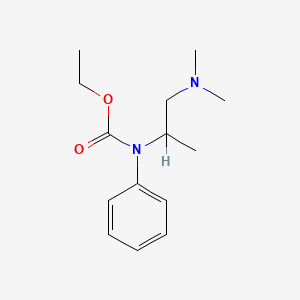

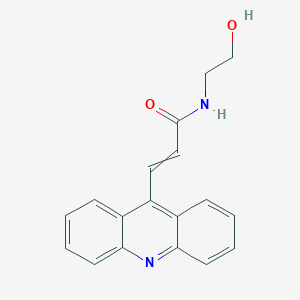
![[1,1-Bis(ethylsulfanyl)-2-fluoroethyl]benzene](/img/structure/B14363584.png)
